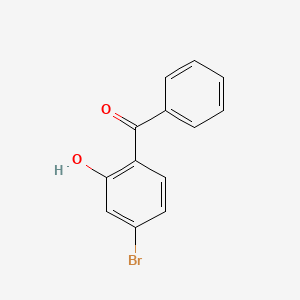![molecular formula C12H15ClN4O B13993667 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride CAS No. 3603-50-7](/img/structure/B13993667.png)
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride is a compound that belongs to the class of organic compounds known as aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring to an aromatic system.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol can yield the corresponding ketone or aldehyde.
科学的研究の応用
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the Trypanosoma brucei parasite . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the parasite.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler compound with similar biological activities.
4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide: Another compound with a pyrimidine ring and amino group, used in different therapeutic applications.
Uniqueness
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol is unique due to its specific structure, which combines a pyrimidine ring with an amino group and a phenylethanol moiety. This unique combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
3603-50-7 |
|---|---|
分子式 |
C12H15ClN4O |
分子量 |
266.73 g/mol |
IUPAC名 |
2-[(2-aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9;/h1-7,10,17H,8H2,(H3,13,14,15,16);1H |
InChIキー |
ARDYBWBLBKPYLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)

![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)




![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)

